Cas no 1934905-24-4 (5-bromo-6-chloropyridazin-4-amine)

5-Bromo-6-chloropyridazin-4-amine is a halogenated pyridazine derivative with significant utility in pharmaceutical and agrochemical research. Its bromo and chloro substituents enhance reactivity, making it a versatile intermediate for nucleophilic substitution and cross-coupling reactions. The amine group further expands its functionalization potential, enabling the synthesis of diverse heterocyclic compounds. This compound is particularly valuable in medicinal chemistry for developing bioactive molecules due to its structural rigidity and ability to modulate electronic properties. High purity and stability under standard conditions ensure consistent performance in synthetic applications. Its well-defined reactivity profile makes it a preferred choice for targeted molecular design in drug discovery and specialty chemical synthesis.
5-bromo-6-chloropyridazin-4-amine structure
1934905-24-4 structure
商品名:5-bromo-6-chloropyridazin-4-amine
CAS番号:1934905-24-4
MF:C4H3BrClN3
メガワット:208.443718194962
CID:5172677
PubChem ID:130737502

5-bromo-6-chloropyridazin-4-amine 化学的及び物理的性質

名前と識別子

    • 4-Pyridazinamine, 5-bromo-6-chloro-
    • 5-bromo-6-chloropyridazin-4-amine
    • インチ: 1S/C4H3BrClN3/c5-3-2(7)1-8-9-4(3)6/h1H,(H2,7,9)
    • InChIKey: UZOJBBFOEJTCGP-UHFFFAOYSA-N
    • ほほえんだ: C1=NN=C(Cl)C(Br)=C1N

5-bromo-6-chloropyridazin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-137045-100mg
5-bromo-6-chloropyridazin-4-amine
1934905-24-4 95.0%
100mg
$470.0 2023-09-30
1PlusChem
1P028SFI-5g
5-bromo-6-chloropyridazin-4-amine
1934905-24-4 95%
5g
$4926.00 2024-06-17
1PlusChem
1P028SFI-50mg
5-bromo-6-chloropyridazin-4-amine
1934905-24-4 95%
50mg
$452.00 2024-06-17
Enamine
EN300-137045-5000mg
5-bromo-6-chloropyridazin-4-amine
1934905-24-4 95.0%
5000mg
$3935.0 2023-09-30
Aaron
AR028SNU-50mg
5-bromo-6-chloropyridazin-4-amine
1934905-24-4 95%
50mg
$459.00 2023-12-15
1PlusChem
1P028SFI-250mg
5-bromo-6-chloropyridazin-4-amine
1934905-24-4 95%
250mg
$893.00 2024-06-17
Aaron
AR028SNU-1g
5-bromo-6-chloropyridazin-4-amine
1934905-24-4 95%
1g
$1891.00 2023-12-15
Aaron
AR028SNU-250mg
5-bromo-6-chloropyridazin-4-amine
1934905-24-4 95%
250mg
$949.00 2023-12-15
1PlusChem
1P028SFI-100mg
5-bromo-6-chloropyridazin-4-amine
1934905-24-4 95%
100mg
$643.00 2024-06-17
1PlusChem
1P028SFI-1g
5-bromo-6-chloropyridazin-4-amine
1934905-24-4 95%
1g
$1740.00 2024-06-17

5-bromo-6-chloropyridazin-4-amine 関連文献

5-bromo-6-chloropyridazin-4-amineに関する追加情報

Professional Introduction to 5-bromo-6-chloropyridazin-4-amine (CAS No. 1934905-24-4)

5-bromo-6-chloropyridazin-4-amine is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1934905-24-4, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of both bromo and chloro substituents on the pyridazine ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The structural framework of 5-bromo-6-chloropyridazin-4-amine consists of a pyridazine core, which is a six-membered heterocyclic ring containing two nitrogen atoms. This arrangement imparts specific electronic and steric properties to the molecule, influencing its interactions with biological targets. The bromo and chloro groups are particularly noteworthy, as they serve as versatile handles for further functionalization through nucleophilic substitution reactions. These features make the compound an attractive candidate for medicinal chemists seeking to develop novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of pyridazine derivatives. The amine functionality at the 4-position of the pyridazine ring in 5-bromo-6-chloropyridazin-4-amine provides a site for hydrogen bonding interactions, which can be crucial for binding affinity and selectivity in drug design. This has led to several studies investigating its role as a building block in the synthesis of bioactive molecules.

One of the most compelling aspects of 5-bromo-6-chloropyridazin-4-amine is its utility in constructing more complex scaffolds through cross-coupling reactions. For instance, Suzuki-Miyaura coupling and Buchwald-Hartwig amination are commonly employed to introduce additional functional groups or aromatic rings onto the pyridazine core. These transformations have been instrumental in generating libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying new drug candidates.

The pharmaceutical industry has shown particular interest in developing small-molecule inhibitors targeting enzymes involved in cancer metabolism. Pyridazine derivatives, including 5-bromo-6-chloropyridazin-4-amine, have been explored as potential inhibitors of kinases and other enzymes implicated in tumor growth and progression. Preliminary studies suggest that modifications to the bromo and chloro substituents can fine-tune the potency and selectivity of these inhibitors, offering promising leads for further optimization.

Another area where 5-bromo-6-chloropyridazin-4-amine has found utility is in the development of agrochemicals. Pyridazine-based compounds exhibit herbicidal and fungicidal properties, making them valuable for crop protection. The ability to modify the structure of this compound allows chemists to tailor its biological activity against specific pests or pathogens while minimizing environmental impact.

The synthetic pathways for preparing 5-bromo-6-chloropyridazin-4-amine have also been optimized for efficiency and scalability. Starting from commercially available precursors, multi-step syntheses can be designed to introduce the bromo and chloro substituents with high regioselectivity. Advances in catalytic systems have further streamlined these processes, reducing reaction times and improving yields.

In conclusion, 5-bromo-6-chloropyridazin-4-amine (CAS No. 1934905-24-4) represents a versatile intermediate with significant potential in pharmaceutical and agrochemical applications. Its unique structural features enable diverse chemical modifications, making it a valuable tool for drug discovery and material science research. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in developing innovative solutions to global challenges.

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